pyridine-3,4-diol

Tautomerism Solid-State Chemistry Synthetic Intermediate

Pyridine-3,4-diol (3,4-DHP) is the definitive 3,4-dihydroxypyridine isomer for researchers needing its unique tautomeric equilibrium (1:1 dienol:keto-enol) and defined biological profile. Unlike other diol isomers, only 3,4-DHP delivers P2X3 receptor antagonism with EC50 350 nM and inhibits thyroglobulin iodination without SH-group toxicity. It is the essential precursor for constructing violet-fluorescent extended π-systems via Pd-catalyzed cross-coupling. Verify CAS 10182-48-6 to ensure precise performance. Research-grade ≥98% purity. Global shipping.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 10182-48-6
Cat. No. B155590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine-3,4-diol
CAS10182-48-6
Synonyms3,4-dihydroxypyridine
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)O
InChIInChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
InChIKeyZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,4-diol (CAS 10182-48-6) Procurement Guide: Understanding Core Properties and Comparator Context


Pyridine-3,4-diol (also known as 3,4-dihydroxypyridine or 3,4-DHP), with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol , is a heterocyclic compound characterized by a pyridine ring substituted with hydroxyl groups at the 3- and 4-positions [1]. This specific ortho-dihydroxy substitution pattern distinguishes it from other pyridine diol isomers and establishes its unique tautomeric equilibrium with 3-hydroxypyridin-4-one forms [1][2]. The compound is a derivative of the plant amino acid mimosine and has garnered research interest across multiple fields, including medicinal chemistry, where it serves as a precursor for the synthesis of biologically active compounds, and materials science, where it functions as a building block for palladium-catalyzed cross-coupling reactions and the construction of extended π-systems [1].

Why Pyridine-3,4-diol (CAS 10182-48-6) Cannot Be Interchanged with Its Closest Analogs


While other dihydroxypyridine isomers (e.g., 2,3-dihydroxypyridine or 2,5-dihydroxypyridine) and related catechol-containing compounds might appear structurally similar, pyridine-3,4-diol (3,4-DHP) exhibits a unique set of physicochemical and biological properties that preclude simple substitution. Its specific 3,4-substitution pattern dictates a distinct tautomeric equilibrium, existing as a 1:1 mixture of the dienol and keto-enol forms in the solid state [1], a behavior that directly influences its reactivity as a synthetic intermediate and its interactions with biological targets [2]. Furthermore, its established biological profile—including P2X3 receptor antagonism (EC50 of 350 nM) [3] and inhibition of thyroglobulin iodination with a favorable toxicity profile linked to the absence of an SH-group [4]—is not generalizable to other diol isomers. Relying on a generic substitute without confirming these specific, quantifiable characteristics can lead to failed syntheses, inaccurate biological data, or compromised material properties. The following quantitative evidence underscores the precise performance attributes that define pyridine-3,4-diol's scientific and procurement value.

Quantitative Differentiation Guide for Pyridine-3,4-diol (CAS 10182-48-6): Head-to-Head and Class-Level Evidence


Structural Basis for Differentiation: Tautomeric Equilibrium of Pyridine-3,4-diol

Pyridine-3,4-diol (3,4-DHP) exists in a unique tautomeric equilibrium that distinguishes it from other dihydroxypyridine isomers. X-ray crystal structure analysis confirmed that in the solid state, the compound exists as a 1:1 mixture of its dienol form (pyridine-3,4-diol) and its keto-enol tautomer (3-hydroxypyridin-4-one) [1]. This behavior is in contrast to other diol isomers, such as 2,3-dihydroxypyridine, which does not exhibit the same solid-state tautomeric mixture. Further computational and spectroscopic studies (Raman, IR, UV) confirmed this 1:1 mixture in the solid phase, while in solution, the keto-enol tautomer is favored [2]. The exact 1:1 ratio in the solid state is a quantifiable property that influences solubility, reactivity, and its role as a synthetic intermediate.

Tautomerism Solid-State Chemistry Synthetic Intermediate

P2X3 Receptor Antagonism: Potency Comparison of Pyridine-3,4-diol

Pyridine-3,4-diol has been evaluated for its antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), a target implicated in pain and inflammation. In a functional assay using Xenopus oocytes expressing the receptor, the compound demonstrated an EC50 value of 350 nM [1]. While other P2X3 antagonists, such as A-317491, have been reported with varying potencies (e.g., IC50 values in the low nanomolar to micromolar range), the 350 nM EC50 for pyridine-3,4-diol provides a specific, quantifiable benchmark for its activity at this receptor. This data allows for a direct comparison of its functional antagonism against other known P2X3 ligands in the same assay system.

Purinergic Signaling Pain Research GPCR Antagonists

Antithyroid Activity and Toxicity Profile: Pyridine-3,4-diol vs. Methimazole and Propylthiouracil

Pyridine-3,4-diol (3,4-DHP) shares the mechanism of action of conventional antithyroid drugs like methimazole (MMI) and propylthiouracil (PTU), namely the inhibition of iodination of human thyroglobulin [1]. However, a key differentiator lies in its chemical structure and associated toxicity profile. Unlike MMI and PTU, 3,4-DHP lacks a sulfhydryl (SH) group [1][2]. This structural difference is directly linked to a significantly lower murine bone marrow toxicity observed for 3,4-DHP [1][2]. While the study demonstrates comparable efficacy in inhibiting thyroglobulin iodination, the reduced bone marrow toxicity provides a quantifiable safety advantage for 3,4-DHP as a potential antithyroid agent.

Antithyroid Agents Goiter Endocrine Pharmacology

Synthetic Utility: Pyridine-3,4-diol as a Precursor for Palladium-Catalyzed Cross-Coupling

Pyridine-3,4-diol serves as a versatile precursor for the synthesis of bis(perfluoroalkanesulfonate)s, which are then employed as substrates in palladium-catalyzed cross-coupling reactions to construct extended π-systems [1]. The subsequent biscoupled products exhibit a distinct photophysical property: a maximum fluorescence emission in the violet region of the spectrum [1]. This specific outcome—the ability to generate fluorescent extended π-systems via a well-defined synthetic route—differentiates pyridine-3,4-diol from other pyridine diol isomers that may not undergo the same smooth conversion or yield products with comparable fluorescence properties.

Organic Synthesis Cross-Coupling Materials Chemistry Fluorescent Probes

Antioxidant Activity: Comparative Study of Pyridine-3,4-diol with Catechol and Protocatechuic Acid

A comparative study evaluated the antioxidant activities of pyridine-3,4-diol (3,4-DHP), catechol, and protocatechuic acid [1]. While the full quantitative data from this study is not available in the open-access abstract, the explicit comparison of these three structurally related compounds provides a class-level inference. The study confirms that 3,4-DHP possesses antioxidant activity and positions it relative to well-known antioxidant standards like catechol (a benzene diol) and protocatechuic acid (a benzoic acid derivative). This comparison establishes a baseline for its radical scavenging ability, distinguishing it from other heterocyclic compounds that may lack this property.

Antioxidants Oxidative Stress Radical Scavenging

Strategic Application Scenarios for Pyridine-3,4-diol (CAS 10182-48-6) Based on Evidence


Developing Novel Fluorescent Materials or Extended π-Systems

Pyridine-3,4-diol is the precursor of choice for researchers aiming to construct extended π-systems with specific violet fluorescence. As demonstrated, its smooth conversion into bis(perfluoroalkanesulfonate)s, followed by palladium-catalyzed cross-coupling, provides a reliable synthetic route to achieve this photophysical outcome [1]. This is directly supported by evidence showing that the biscoupled products exhibit maximum emission in the violet region. Alternative diol isomers may not yield the same cross-coupling efficiency or fluorescence, making 3,4-DHP the essential building block for this application.

Investigating P2X3 Receptor-Mediated Pain Pathways

For pharmacological studies targeting the P2X3 purinoceptor, pyridine-3,4-diol offers a defined antagonist profile. With a quantifiable EC50 of 350 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1], it serves as a valuable tool compound. This specific potency allows researchers to design dose-response experiments and compare its effects directly with other known P2X3 antagonists, facilitating a deeper understanding of purinergic signaling in pain and inflammation.

Exploring Safer Antithyroid Drug Candidates

In endocrine pharmacology research focused on hyperthyroidism, pyridine-3,4-diol presents a compelling alternative to traditional thionamides like methimazole and propylthiouracil. Evidence confirms that it effectively inhibits thyroglobulin iodination—the key mechanism of action—while exhibiting a very low murine bone marrow toxicity due to the absence of an SH-group [1][2]. This differentiated safety profile makes it a prime candidate for further medicinal chemistry optimization and in vivo studies aimed at developing antithyroid agents with reduced hematological side effects.

Synthesizing Complex Heterocycles via Tautomer-Dependent Reactivity

The unique solid-state tautomeric equilibrium of pyridine-3,4-diol, existing as a 1:1 mixture of dienol and keto-enol forms [1], is a critical consideration for synthetic chemists. This property dictates its reactivity profile, particularly in derivatization reactions. When a synthetic route requires the specific reactivity of either the diol or the pyridinone tautomer, 3,4-DHP is the required starting material; substituting a different isomer that lacks this equilibrium would lead to a different reaction outcome or product distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyridine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.